2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-11-15(12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHIHBMXXRPRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331814 | |
| Record name | 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199868-84-3 | |
| Record name | 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
An In-Depth Technical Guide to the Molecular Structure of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Abstract
The isoindolinone scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active compounds and natural products. This technical guide provides a comprehensive examination of the molecular structure of a specific derivative, this compound. We delve into its fundamental physicochemical properties, propose a robust synthetic strategy, and outline a multi-faceted analytical workflow for its complete structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the standard methodologies for confirming the molecule's identity, stereochemistry, and purity. By integrating predictive analysis with established protocols, this guide serves as a foundational resource for the investigation of this and related isoindolinone derivatives in the context of modern drug discovery.
Introduction
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This structural framework is a core component in molecules exhibiting a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5] The versatility of the isoindolinone core allows for extensive structural modifications, making it an attractive scaffold for the development of novel therapeutic agents.[6][7]
This guide focuses on this compound (CAS No. 199868-84-3), a derivative that combines the isoindolinone nucleus with a chiral side chain containing both a hydroxyl group and a phenyl ring.[8] These features present unique opportunities for specific molecular interactions and introduce a stereocenter, which is critical for biological recognition and activity. Understanding the precise three-dimensional arrangement, electronic properties, and potential intermolecular interactions of this molecule is paramount for rational drug design and development.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. This compound is composed of a bicyclic isoindolinone core linked via its nitrogen atom to a 1-phenyl-2-hydroxyethyl substituent. The presence of an asymmetric carbon at the benzylic position (C1 of the ethyl chain) indicates that the molecule can exist as a pair of enantiomers.
Caption: 2D structure of this compound.
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-(2-hydroxy-1-phenylethyl)isoindolin-1-one | ChemDraw |
| CAS Number | 199868-84-3 | [8] |
| Molecular Formula | C₁₆H₁₅NO₂ | Calculation |
| Molecular Weight | 253.30 g/mol | Calculation |
| Chiral Centers | 1 (Benzylic Carbon) | Structural Analysis |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Hydroxyl oxygen) | Structural Analysis |
Synthesis and Purification Workflow
A logical and efficient synthetic route is crucial for obtaining high-purity material for structural analysis and biological screening. A plausible approach for synthesizing the target molecule involves the reductive amination and subsequent intramolecular cyclization of a 2-formylbenzoate derivative with the chiral amine, (R)- or (S)-2-amino-2-phenylethan-1-ol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Imine Formation: To a solution of methyl 2-formylbenzoate (1.0 eq) in dichloroethane (DCE), add 2-amino-2-phenylethan-1-ol (1.05 eq). Stir the mixture at room temperature for 1 hour. The choice of a non-protic solvent like DCE is to facilitate the formation of the imine intermediate without competing reactions.
-
Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for imines in the presence of other carbonyls like esters.[9] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with dichloromethane (DCM). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Lactamization: Dissolve the crude intermediate in a high-boiling solvent such as toluene and heat to reflux. The elevated temperature promotes the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, followed by the elimination of methanol to form the stable five-membered lactam ring.
-
Purification: Purify the final product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing any unreacted starting materials or side products.[10]
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[11]
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic region (7.2-7.8 ppm) will display complex multiplets corresponding to the eight protons of the isoindolinone and phenyl rings. A key diagnostic signal will be a triplet or doublet of doublets for the chiral methine proton (CH-Ph), likely between 4.5-5.5 ppm. The adjacent methylene protons (CH₂-OH) will appear as two distinct signals due to their diastereotopic nature, coupled to both the methine proton and each other. The benzylic CH₂ protons of the isoindolinone core will likely appear as two doublets (an AB quartet) around 4.0-4.8 ppm.[3]
-
¹³C NMR: The carbon spectrum will confirm the presence of 16 distinct carbon atoms. The most downfield signal will be the amide carbonyl carbon (~168-172 ppm).[11] Aromatic carbons will resonate in the 120-145 ppm range. The chiral methine carbon and the methylene carbons will appear in the aliphatic region (40-80 ppm).
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning specific proton and carbon signals and confirming the connectivity of the molecular fragments.
Table 2: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (8H) | 7.2 – 7.8 | Multiplet (m) |
| Ph-CH -N (1H) | 4.5 – 5.5 | Triplet (t) or dd |
| N-CH₂ -Ar (2H) | 4.0 – 4.8 | AB quartet (d, d) |
| CH₂ -OH (2H) | 3.5 – 4.2 | Multiplet (m) |
| OH (1H) | 2.0 – 4.0 (variable) | Broad singlet (br s) |
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups.[12]
-
O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[13]
-
C-H Stretches: Aromatic C-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch: A very strong, sharp absorption band between 1670-1700 cm⁻¹ is the hallmark of the γ-lactam (isoindolinone) carbonyl group.[12]
-
C-O Stretch: A moderate to strong band in the fingerprint region, around 1050-1150 cm⁻¹, will correspond to the C-O single bond stretch of the alcohol.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 254.3.
-
Fragmentation Pathway: Under higher energy conditions (e.g., collision-induced dissociation), predictable fragmentation patterns can be observed. Key fragmentation would likely involve the loss of a water molecule (-18 Da) from the molecular ion, cleavage at the benzylic C-N bond, or fragmentation of the side chain.[14][15]
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement and absolute stereochemistry of a chiral molecule.
-
Crystal Growth: High-purity compound (>99%) is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetone). A less polar anti-solvent (e.g., hexanes, water) is slowly added or allowed to diffuse into the solution until slight turbidity is observed. The solution is then sealed and left undisturbed. Slow evaporation is another effective method.
-
Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined. The resulting model provides precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral crystal, the absolute configuration (R or S) can be determined. The data would also reveal intermolecular interactions, such as the hydrogen bonding network formed by the hydroxyl and carbonyl groups, which dictates the crystal packing.[16]
Biological Context and Therapeutic Potential
The isoindolinone scaffold is a well-established pharmacophore. Derivatives are known to act as inhibitors of enzymes like histone deacetylases (HDACs)[6] and protein-protein interactions.[2] The specific substituents on this compound suggest potential biological activities. The phenyl group can engage in π-stacking interactions, the hydroxyl group can act as a key hydrogen bond donor/acceptor, and the chiral center ensures stereospecific binding to a biological target.
Caption: Biological activities associated with the isoindolinone scaffold.
Given this context, this compound is a compelling candidate for screening in various biological assays, particularly in oncology and virology, to determine its therapeutic potential.
Conclusion
This compound is a chiral molecule built upon the medicinally significant isoindolinone framework. This guide has outlined the essential properties and a comprehensive, multi-technique approach for its synthesis and rigorous structural characterization. The predictive spectroscopic data, combined with detailed protocols for synthesis and analysis, provide a complete roadmap for researchers. The definitive elucidation of its molecular structure, particularly its absolute stereochemistry via X-ray crystallography, is a critical prerequisite for understanding its structure-activity relationship and exploring its potential as a novel therapeutic agent.
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed.[Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega.[Link]
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Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing.[Link]
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2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione. PubChem, National Center for Biotechnology Information.[Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.[Link]
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199868-84-3 | this compound. ChemSrc.[Link]
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2-(2-Hydroxyethyl)isoindoline-1,3-dione. ResearchGate.[Link]
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2-Hydroxy-1-phenylethyl azide. NIST Chemistry WebBook.[Link]
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1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. NIST Chemistry WebBook.[Link]
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A redox-mediated molecular brake: dynamic NMR study of 2-[2-(methylthio)phenyl]isoindolin-1-one and S-oxidized counterparts. PubMed.[Link]
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Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. ResearchGate.[Link]
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Fast Construction of Isoquinolin-1(2H)-ones by Direct Intramolecular C-H/N-H Functionalization under Metal-Free Conditions. RSC.org.[Link]
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The mass spectrometry (MS) spectra of the compounds detected in the... ResearchGate.[Link]
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The Isoindolin-1-one Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Versatile Scaffold
The isoindolin-1-one core, a bicyclic heterocyclic system comprising a fused benzene and γ-lactam ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets.[1] This guide provides a comprehensive overview of the isoindolin-1-one scaffold, from its synthesis to its diverse applications in drug discovery, with a focus on the underlying principles that govern its biological activity.
The significance of the isoindolin-1-one motif is underscored by its presence in numerous natural products and clinically approved drugs.[2][3] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This inherent biological promiscuity, coupled with synthetic tractability, has made the isoindolin-1-one scaffold a focal point of intensive research in the quest for novel therapeutics.
Strategic Synthesis of the Isoindolin-1-one Core
The synthetic accessibility of the isoindolin-1-one scaffold is a key driver of its widespread use in drug discovery.[1] A variety of robust and efficient synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies: A Mechanistic Perspective
A number of synthetic strategies have been developed for the construction of the isoindolin-1-one core. These can be broadly categorized as follows:
-
Transition Metal-Catalyzed Syntheses: Palladium, rhodium, and ruthenium catalysts have been extensively employed in the synthesis of isoindolin-1-ones.[6] These methods often involve the ortho-alkenylation of substituted benzamides followed by intramolecular amidation.[6]
-
Metal-Free Approaches: Radical and oxidant-driven metal-free methods provide an alternative to transition metal catalysis, often proceeding through different mechanistic pathways.[1]
-
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to generate diverse libraries of functionalized isoindolin-1-ones from simple starting materials like 2-carboxybenzaldehyde, an amine, and a nucleophile.[1]
-
Ultrasound-Assisted Synthesis: The application of ultrasound irradiation has been shown to accelerate reaction times and improve yields in the synthesis of isoindolin-1-one derivatives, offering a more sustainable and efficient synthetic route.[6][7]
Below is a generalized workflow for the synthesis and derivatization of the isoindolin-1-one scaffold, highlighting key decision points for the medicinal chemist.
Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
This protocol is adapted from a reported efficient synthesis of 3-hydroxyisoindolin-1-ones.[7]
Materials:
-
3-Alkylidenephthalide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Isopropanol (5 mL)
-
Ultrasonic bath
Procedure:
-
In a sealed tube, dissolve the 3-alkylidenephthalide in isopropanol.
-
Add the primary amine to the solution.
-
Place the sealed tube in an ultrasonic bath and irradiate at a specified frequency and power at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.
The Broad Biological Activity of Isoindolin-1-one Derivatives
The therapeutic potential of the isoindolin-1-one scaffold is vast, with derivatives exhibiting a wide range of biological activities.[4] This versatility stems from the ability to introduce various functional groups that can modulate the molecule's physicochemical properties and its interactions with biological targets.
| Therapeutic Area | Biological Target(s) | Key Structural Features | Representative Compound(s) |
| Oncology | PARP-1, HDAC, PI3K/AKT pathway | Modifications with lipophilic, electron-withdrawing, or heterocyclic moieties.[1][8][9] | Lenalidomide, Pomalidomide |
| Antimicrobial | Bacterial and fungal enzymes | N-substituted and tetracyclic derivatives.[4][10][11] | Corollosporine derivatives |
| Anti-inflammatory | COX, various kinases | N-aryl substitutions.[3] | Indoprofen |
| Antiviral | Viral enzymes and replication machinery | Specific functional groups enhancing target specificity.[1][4] | Various investigational compounds |
| Cardiovascular | Carbonic anhydrase | 3-hydroxy and 3-aryl substitutions.[3][12][13] | Chlorthalidone |
| Antipsychotic | Dopamine and serotonin receptors | Specific N- and C3-substitutions.[1] | Pazinaclone |
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For the isoindolin-1-one scaffold, SAR studies have revealed key structural features that govern biological activity.
Key SAR Insights
-
N-Substitution: The substituent on the nitrogen atom plays a critical role in determining the biological activity. For example, in the case of immunomodulatory drugs like lenalidomide, the glutarimide moiety is essential for activity.[3]
-
C3-Substitution: The C3 position is a key site for modification to modulate potency and selectivity. The introduction of various substituents at this position can lead to interactions with different pockets of the target protein.
-
Aromatic Ring Substitution: Substitution on the benzene ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Electron-withdrawing or donating groups can fine-tune the scaffold's interaction with the target.[1]
The following diagram illustrates the key regions of the isoindolin-1-one scaffold that are commonly modified in SAR studies and their general impact on biological activity.
Conclusion and Future Directions
The isoindolin-1-one scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a promising starting point for the development of new therapeutics. Future research in this area will likely focus on the development of novel, more efficient synthetic methodologies, the exploration of new biological targets for isoindolin-1-one-based compounds, and the application of computational methods to guide the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold ensures its continued prominence in medicinal chemistry for years to come.
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Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Mardjan, M. I. D., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(30), 19363-19372. [Link]
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Mardjan, M. I. D., et al. (2022). Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. Scientific Reports, 12(1), 1035. [Link]
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SAR of isoindolin‐1‐one substituted compounds showing inhibition against HDAC enzyme. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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SAR of N‐substituted and tetracyclic isoindolin‐1‐one compounds exhibiting antimicrobial activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical sciences, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates not only the molecule's shelf-life and storage requirements but also its safety and efficacy profile. This guide provides a comprehensive framework for the thermodynamic stability assessment of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone, a novel isoindolinone derivative. Isoindolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antiviral, and antitumor properties.[1][2] The presence of a secondary benzylic alcohol and a lactam ring within the structure of this compound suggests potential vulnerabilities to hydrolytic, oxidative, and thermal degradation. A thorough understanding of these degradation pathways is paramount for formulating a stable and effective drug product.
This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded strategy for elucidating the stability profile of this molecule. We will delve into the theoretical underpinnings of thermodynamic stability, propose a suite of rigorous experimental protocols, and outline the analytical methodologies required to characterize degradation products and thermal behavior. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically sound approach.
Part 1: Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a pharmaceutical compound is fundamentally governed by its Gibbs free energy (G). A molecule is considered thermodynamically stable at a given temperature and pressure if it exists in its lowest energy state. Degradation processes represent the transition from a higher energy state (the intact molecule) to a lower energy state (the degradation products). This transition is spontaneous if the change in Gibbs free energy (ΔG) is negative. The relationship is described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in enthalpy, representing the heat of reaction (bond breaking and formation).
-
T is the absolute temperature.
-
ΔS is the change in entropy, representing the degree of disorder.
For drug development, a comprehensive stability assessment involves subjecting the molecule to accelerated degradation conditions, or "stress testing," as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3] These studies are designed to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[4][5]
Anticipated Degradation Pathways for this compound
Based on its chemical structure, several degradation pathways can be hypothesized:
-
Hydrolysis: The lactam (cyclic amide) ring in the isoindolinone core is susceptible to hydrolysis under both acidic and basic conditions.[6][7] This would lead to the opening of the five-membered ring to form an amino acid derivative. The rate of hydrolysis is often pH-dependent.[8][9]
-
Oxidation: The secondary benzylic alcohol is a prime target for oxidation.[10][11] Oxidative stress could convert the hydroxyl group into a ketone, forming 2-(2-Oxo-1-phenylethyl)-1-isoindolinone. This process can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[12][13]
-
Dehydration: Under acidic conditions and/or heat, the secondary alcohol could undergo dehydration, leading to the formation of an unsaturated derivative, likely 2-(1-phenylvinyl)-1-isoindolinone.
-
Photodegradation: Aromatic systems and molecules with heteroatoms, such as the isoindolinone scaffold, can be susceptible to degradation upon exposure to light.[14] This can lead to complex radical-mediated reactions and the formation of various photoproducts.
Part 2: Experimental Design for Stability Assessment
A multi-faceted experimental approach is required to thoroughly evaluate the thermodynamic stability of this compound. This involves forced degradation studies to understand its chemical stability and thermoanalytical techniques to assess its physical stability.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[15][16][17] The goal is to achieve 5-20% degradation of the API to ensure that primary degradation products are formed without excessive secondary degradation.[3][18]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.
-
-
Thermal Degradation:
-
Incubate a solution of the API in a neutral solvent (e.g., acetonitrile/water) at 60°C.
-
Also, expose the solid API powder to dry heat at a temperature below its melting point (e.g., 80°C).
-
Sample at appropriate time intervals and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and its solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Analytical Methodology
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the success of these studies.[19]
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) or UV detector at a suitable wavelength (e.g., 220 nm) |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products.
Degradant Characterization: Liquid chromatography-mass spectrometry (LC-MS/MS) will be employed to identify the structures of the degradation products. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradant peaks with the parent molecule, putative structures can be proposed.
Hypothesized Degradation Products and their Identification
Sources
- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 2. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
Beyond the Oxazolidinone: The Evolution and Application of Isoindolinone-Based Chiral Auxiliaries
The following technical guide details the history, mechanism, and application of Isoindolinone-based Chiral Auxiliaries , with a specific focus on the tricyclic lactam templates (pioneered by the Allin group and evolved from Meyers' bicyclic lactams) and modern
Core Directive: The Genesis of Rigidity
For decades, the Evans oxazolidinone has been the gold standard for asymmetric alkylation and aldol reactions. However, its dominance masks inherent limitations: hydrolytic instability under harsh conditions, conformational flexibility in the absence of chelating metals, and the frequent need for cryogenic temperatures (
The Isoindolinone-based Chiral Auxiliary (specifically the tricyclic lactam variants) emerged not merely as an alternative, but as a solution to the "conformational leak" problem. By fusing the chiral directing group (often derived from phenylglycinol) directly into a rigid bicyclic or tricyclic scaffold, these systems lock the reactive center into a single, predictable conformation without requiring exogenous metal chelation.
This guide explores the discovery, mechanistic "folding," and protocols for these rigid templates, which are now critical for synthesizing enantiopure 3-substituted isoindolinones (a pharmacophore found in MDM2 inhibitors and anxiolytics) and complex
Structural Evolution & Discovery
The discovery of isoindolinone auxiliaries is a direct lineage of the Meyers' Bicyclic Lactams .
The Timeline of Rigidity
-
1980s (The Meyers Era): A.I. Meyers develops bicyclic lactams derived from amino alcohols and keto-acids. These proved that rigidifying the nitrogen lone pair could dictate stereochemistry.
-
1990s (The Search for Stability): Researchers sought analogs that were more chemically robust than the Meyers lactams (which were prone to over-reduction).
-
2000s (The Allin Breakthrough): The group of S.M. Allin (Loughborough University) synthesized the tricyclic pyrroloisoquinolinone system. By condensing (R)-phenylglycinol with 2-formylbenzoic acid , they created a rigid, crystalline template.
-
Significance: This scaffold allowed for the generation of
-acyliminium ions that could be attacked by nucleophiles with high diastereoselectivity ( dr), providing direct access to 3-substituted isoindolinones.
-
-
2010s-Present (Sulfinyl Variants): The integration of Ellman’s sulfinamide logic into the isoindolinone core (e.g., by the Suzuki and Zhang groups) to allow for milder cleavage conditions.
Visualizing the Evolution
The following diagram traces the structural leap from flexible phthalimides to the rigid Allin template.
Figure 1: The structural lineage of isoindolinone-based auxiliaries, moving from achiral precursors to the rigid Allin tricyclic template.
Mechanistic Principles: The "Fold" and the Face
The success of the isoindolinone auxiliary lies in its ability to form a chiral
The Mechanism of Induction
-
Condensation: The amino alcohol (e.g., phenylglycinol) condenses with the aldehyde/acid precursor to close the ring, forming the tricyclic lactam.
-
Ion Generation: Treatment with a Lewis acid (e.g.,
, ) generates the -acyliminium ion. -
The "Cup" Shape: The phenyl ring of the phenylglycinol moiety folds over one face of the iminium ion, creating a steric wall.
-
Nucleophilic Attack: The nucleophile (allyl silane, silyl enol ether) is forced to attack from the exo face (away from the phenyl group), resulting in high diastereoselectivity.
Figure 2: Mechanistic pathway showing the formation of the reactive N-acyliminium species and the origin of stereocontrol.
Experimental Protocols
Protocol A: Synthesis of the Allin Tricyclic Lactam Scaffold
Target: (3R, 10bR)-5-oxo-3-phenyl-2,3,5,10b-tetrahydrooxazolo[2,3-a]isoindole
Reagents:
-
2-Formylbenzoic acid (1.0 eq)
-
(R)-Phenylglycinol (1.0 eq)
-
Toluene (Solvent)
-
-Toluenesulfonic acid (
-TSA) (Cat.)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve 2-formylbenzoic acid (15.0 g, 100 mmol) and (R)-phenylglycinol (13.7 g, 100 mmol) in Toluene (150 mL). Add a catalytic amount of
-TSA (100 mg). -
Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Reflux is typically complete within 4–6 hours when water evolution ceases.
-
Workup: Cool the solution to room temperature. The product often crystallizes directly from the toluene solution upon cooling.
-
Purification: Filter the white solid and wash with cold hexanes. Recrystallize from Ethanol/Hexanes if necessary.
-
Quality Control: Check melting point and optical rotation.[1]
NMR should show a characteristic singlet for the methine proton at the ring junction ( ppm).
-
Protocol B: Stereoselective Allylation (The Test Reaction)
Target: Synthesis of 3-allyl-isoindolinone derivative
Reagents:
-
Tricyclic Lactam (from Protocol A)
-
Allyltrimethylsilane (1.5 eq)
-
(1.1 eq) or
- (Anhydrous)
Methodology:
-
Activation: Dissolve the Tricyclic Lactam (1.0 mmol) in anhydrous
(10 mL) under Argon. Cool to . -
Lewis Acid Addition: Add
(1.1 mmol) dropwise. The solution often turns yellow/orange, indicating iminium ion formation. Stir for 15 minutes. -
Nucleophile Addition: Add Allyltrimethylsilane (1.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm slowly to
over 2 hours. -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with
( mL). Dry over . -
Analysis: Determine Diastereomeric Ratio (dr) via crude NMR. Expect
dr favoring the exo product.
Comparative Metrics: Isoindolinone vs. The Field[2]
The following table contrasts the Isoindolinone (Allin type) auxiliary with standard industry tools.
| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Allin Isoindolinone |
| Primary Mechanism | Enolate Alkylation (Chelation) | Enolate Alkylation | |
| Reaction Type | C-C Bond (Alkylation/Aldol) | C-C Bond (Alkylation) | C-C Bond (Nucleophilic Attack) |
| Rigidity | Flexible (requires metal) | Flexible | Intrinsic (Bicyclic/Tricyclic) |
| Operating Temp | Usually | ||
| Crystallinity | High | Moderate | Very High |
| Product Access | Chiral Acids/Alcohols | Chiral Acids/Alcohols | 3-Substituted Isoindolinones |
| Atom Economy | Auxiliary Recoverable | Auxiliary Recoverable | Auxiliary Modified (Cleavage required) |
Key Insight: Use Evans/Myers when you need a simple chiral carboxylic acid. Use the Isoindolinone auxiliary when your target is a nitrogen-containing heterocycle (like a drug scaffold) or when you need to perform chemistry on a cationic intermediate rather than an enolate.
References
-
Allin, S. M., et al. (2000).[2] "Asymmetric synthesis of 3-substituted isoindolinones." Tetrahedron Letters, 41(13), 2275-2278. Link
-
Meyers, A. I., & Brengel, G. P. (1997). "Chiral Bicyclic Lactams. Useful Templates for Asymmetric Synthesis." Chemical Communications, (1), 1-8. Link
-
Couture, A., Deniau, E., & Grandclaudon, P. (1999). "Asymmetric synthesis of 3-substituted isoindolin-1-ones." Tetrahedron: Asymmetry, 10(10), 1851-1854. Link
-
Viret, J., et al. (2002). "Enantioselective synthesis of 3-substituted isoindolinones." Tetrahedron, 58(6), 1107-1115. Link
-
Yin, Q., et al. (2025).[3] "Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones." Journal of Organic Chemistry. Link
Sources
Toxicity and safety data for 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Executive Summary
This technical guide provides a comprehensive toxicological and safety assessment of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone (CAS 199868-84-3). As a specialized isoindolinone derivative—structurally distinct from its phthalimide (dione) analogs by the reduction of one carbonyl group—this compound presents a unique physicochemical profile relevant to medicinal chemistry and impurity profiling.
While direct experimental toxicity data for this specific CAS is proprietary or limited in the public domain, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from validated isoindolinone and phthalimide scaffolds. Current data suggests a Class IV/V toxicity profile (GHS), indicating low acute oral toxicity but a requisite caution for potential CNS modulation and skin sensitization.
Chemical Identity & Physicochemical Profile
Precise identification is the prerequisite for any safety assessment. This compound is often encountered as a chiral intermediate or a reduced metabolite of N-substituted phthalimides.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 199868-84-3 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| Structural Class | Isoindolinone (Reduced Phthalimide); N-substituted Heterocycle |
| Key Functional Groups | Lactam (Isoindolinone core), Secondary Alcohol (Hydroxyethyl), Phenyl ring |
| Predicted LogP | ~2.31 (Lipophilic, likely BBB permeable) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Dichloromethane |
Toxicological Assessment (SAR & Read-Across)
Mechanism of Action & Toxicity Prediction
Acute Toxicity (Oral & Systemic)
Based on data from structural analogs (e.g., N-substituted isoindoline-1,3-diones and aminoacetylenic isoindolines), the acute toxicity threshold is predicted to be high.
-
Predicted LD50 (Oral, Rat/Mouse): > 2,000 mg/kg.
-
Classification: GHS Category 5 (May be harmful if swallowed) or Unclassified (Low Toxicity).
-
Evidence: Studies on related isoindolinone derivatives (e.g., ZM4, ZM5) showed no mortality at doses up to 150 mg/kg and were well-tolerated in repeated dose studies (50 mg/kg/day).[1][2]
Cytotoxicity & Cellular Health
Isoindolinone derivatives are frequently screened for anticancer activity.
-
IC50 Values: Typically range from 10 µM to >100 µM in standard cell lines (e.g., HeLa, HepG2).
-
Implication: The compound is not considered highly cytotoxic (cytotoxic agents typically have IC50 < 1 µM). However, at high concentrations (>100 µM), mitochondrial membrane potential disruption (oxidative stress) has been observed in this chemical class.
Genotoxicity & Mutagenicity
-
Structural Alerts: The isoindolinone core is generally considered non-mutagenic in the Ames test.
-
Risk Factor: Absence of reactive epoxide or nitro groups suggests a low probability of direct DNA alkylation.
-
Recommendation: A standard Ames test (Salmonella typhimurium strains TA98, TA100) is mandatory for definitive confirmation during drug development.
Target Organ Toxicity (CNS & Sensitization)
-
CNS Activity: Due to its lipophilicity (LogP ~2.3) and structural similarity to sedative agents (e.g., Pazinaclone analogs), this compound may cross the Blood-Brain Barrier (BBB).
-
Potential Effect: Mild sedation or analgesia.
-
-
Sensitization: N-substituted lactams can act as haptens.
Safety & Handling Protocols
This section outlines the Self-Validating Safety System for handling CAS 199868-84-3.
GHS Hazard Classification (Predicted)
-
H302: Harmful if swallowed (Precautionary default).[5]
Personal Protective Equipment (PPE) Matrix
| Hazard Route | Recommended Protection | Rationale |
| Inhalation | Fume Hood (Face Velocity > 0.5 m/s) or N95 Respirator | Prevents inhalation of fine particulates/aerosols. |
| Dermal | Nitrile Gloves (Double-gloving recommended) | Prevents absorption; isoindolinones are lipophilic. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Protects against irritant dust or splashes. |
| General | Lab Coat (Cotton/Poly blend), Closed-toe shoes | Standard barrier protection. |
Emergency Response
-
Spill: Dampen with water to avoid dust.[9] Sweep up into a closed container. Clean area with 10% bleach solution followed by ethanol.
-
Exposure:
Experimental Methodologies
To validate the safety profile of this specific lot/batch, the following protocols should be executed.
Protocol A: MTT Cell Viability Assay (Cytotoxicity)
-
Objective: Determine IC50 in HepG2 (Liver) and HEK293 (Kidney) cells.
-
Procedure:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve compound in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Maintain final DMSO < 0.5%.
-
Incubation: Treat cells for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: IC50 > 100 µM indicates low cytotoxicity.
-
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: Assess mutagenic potential.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform with and without S9 metabolic activation (rat liver extract).
-
Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
Visualizations
Figure 1: Structural Relationship & Metabolic Context
This diagram illustrates the structural derivation of the target compound from the phthalimide core and its potential hydrolysis pathway.
Caption: Structural lineage of this compound showing its relation to the stable phthalimide core and potential open-ring hydrolytic metabolites.
Figure 2: Safety Assessment Workflow
A logic flow for determining the handling requirements based on experimental toxicity data.
Caption: Decision matrix for escalating safety protocols based on cytotoxicity (MTT) and genotoxicity (Ames) outcomes.
References
-
National Institutes of Health (NIH) - PubChem. 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione (Related Compound Data). Available at: [Link]
-
Al-Qudah, M.A., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Journal of Applied Sciences. Available at: [Link]
-
ChemSrc. CAS 199868-84-3 Entry & Physicochemical Properties. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. (General Read-Across Framework). Available at: [Link]
Sources
- 1. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.adesital.it [cdnmedia.adesital.it]
- 4. api.henkeldx.com [api.henkeldx.com]
- 5. aablocks.com [aablocks.com]
- 6. bondingsource.com [bondingsource.com]
- 7. Access to this page has been denied. [mouser.com]
- 8. media.adeo.com [media.adeo.com]
- 9. aksci.com [aksci.com]
Methodological & Application
Application Note: Enantioselective Synthesis Protocols for Chiral Isoindolinones
Executive Summary & Strategic Importance
The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for anxiolytics (e.g., Pazinaclone , Pagoclone ), anticancer agents, and HIV-1 reverse transcriptase inhibitors. The biological activity of these molecules is frequently dictated by the absolute configuration at the C3 position.
Conventional synthesis often relies on the resolution of racemates or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy. This Application Note details two advanced, catalytic enantioselective protocols that represent the current state-of-the-art:
-
Method A (De Novo Assembly): Rhodium(III)-catalyzed C–H activation/annulation. This method is ideal for building the isoindolinone core from simple benzamides and alkenes.
-
Method B (Core Functionalization): Organocatalytic nucleophilic substitution of 3-hydroxyisoindolinones. This method is preferred for late-stage diversification of the pre-formed isoindolinone core under metal-free conditions.
Strategic Overview: Method Comparison
The following table summarizes the operational parameters to assist in selecting the appropriate workflow for your specific substrate class.
| Feature | Method A: Rh(III) C-H Activation | Method B: Organocatalysis (CPA) |
| Primary Disconnection | Benzamide + Alkene/Alkyne | 3-Hydroxyisoindolinone + Nucleophile |
| Catalyst Type | Chiral Cyclopentadienyl Rh(III) | Chiral Phosphoric Acid (Brønsted Acid) |
| Atom Economy | High (C-H Functionalization) | High (Water is the only byproduct) |
| Reaction Conditions | Mild heat (25–60 °C), Inert Atm. | Ambient temp, Open air possible |
| Key Limitation | Requires directing group on Nitrogen | Requires synthesis of hydroxy-precursor |
| Enantioselectivity | Typically >90% ee | Typically >95% ee |
Protocol A: Rh(III)-Catalyzed C–H Activation/Annulation
Mechanistic Rationale
This protocol utilizes a chiral cyclopentadienyl (Cp) Rh(III) catalyst.[1][2] The reaction proceeds via a directed C–H activation of an
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical stereodefining step.
Figure 1: Catalytic cycle for the Rh(III)-catalyzed synthesis of isoindolinones.[1][2][3] The steric bulk of the chiral Cp ligand controls the facial selectivity during the alkene insertion.
Detailed Experimental Procedure
Target: Synthesis of (S)-3-substituted isoindolinone.
Reagents:
- -Methoxybenzamide (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Catalyst: [CpxRhCl2]2 (2.5 mol%) (Where Cpx is a binaphthyl-derived chiral ligand, e.g., Cramer's Ligand).
-
Oxidant/Additive: AgSbF6 (10 mol%) to generate the cationic species; Cu(OAc)2 (2.0 equiv) as oxidant if using non-oxidizing directing groups, or simply catalytic carboxylic acid if using internal oxidants (like N-O bond cleavage). Note: For N-methoxy amides, the N-O bond acts as an internal oxidant, making the reaction redox-neutral and requiring no external oxidant.
-
Solvent: Methanol (MeOH) or Dichloroethane (DCE).
Step-by-Step Protocol:
-
Catalyst Activation: In a glovebox, weigh [CpxRhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) into a dried Schlenk tube. Add DCE (2.0 mL) and stir for 15 minutes at room temperature to generate the active cationic Rh(III) species.
-
Substrate Addition: Add the
-methoxybenzamide (0.2 mmol) and methyl acrylate (0.24 mmol) to the reaction vessel. -
Reaction: Seal the tube and stir at 40 °C for 16–24 hours.
-
Checkpoint: Monitor consumption of benzamide by TLC (EtOAc/Hexane 1:3).
-
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Rinse with CH2Cl2.
-
Purification: Concentrate the filtrate under reduced pressure. Purify by flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).
-
N-O Bond Cleavage (Optional): If the
-methoxy group is retained, it can be cleaved using SmI2 (THF, 0 °C) to yield the free N-H isoindolinone.
Critical Parameter: The choice of solvent is crucial. Protic solvents like MeOH often accelerate C-H activation via "proton shuttling" but may affect the enantioselectivity compared to DCE.
Protocol B: Organocatalytic Nucleophilic Substitution
Mechanistic Rationale
This method employs a Chiral Phosphoric Acid (CPA) to catalyze the substitution of 3-hydroxyisoindolinones. The CPA acts as a bifunctional catalyst: the acidic proton activates the hydroxyl group (facilitating the formation of an
Pathway Visualization
Figure 2: Activation mode of Chiral Phosphoric Acid. The formation of a tight chiral ion pair between the iminium intermediate and the phosphate anion dictates the stereochemistry.
Detailed Experimental Procedure
Target: Enantioselective synthesis of 3-(indol-3-yl)isoindolinone.
Reagents:
-
3-Hydroxy-3-phenylisoindolinone (1.0 equiv)
-
Indole (1.2 equiv)
-
Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5 mol%).
-
Solvent: Toluene or CCl4 (non-polar solvents tighten the ion pair).
-
Drying Agent: 4Å Molecular Sieves (100 mg/mmol) to sequester water and drive the equilibrium.
Step-by-Step Protocol:
-
Preparation: Flame-dry a reaction vial and cool under argon. Add 4Å Molecular Sieves.
-
Charging: Add 3-hydroxy-3-phenylisoindolinone (0.1 mmol) and the Chiral Phosphoric Acid catalyst (0.005 mmol).
-
Solvent: Add anhydrous Toluene (1.0 mL). Stir for 5 minutes.
-
Nucleophile Addition: Add Indole (0.12 mmol) in one portion.
-
Reaction: Stir at room temperature (25 °C) for 2–6 hours.
-
Visual Cue: The reaction mixture often turns from heterogeneous to homogeneous as the hydroxy-lactam reacts.
-
-
Quench & Purification: Direct loading onto a silica gel column is often possible. Elute with Hexane/EtOAc (typically 4:1).
Troubleshooting:
-
Low Conversion: If the reaction is slow, check the water content. The formation of the iminium ion releases water; molecular sieves are essential.
-
Racemization: Avoid high temperatures. If ee is lower than expected, switch to a more sterically demanding catalyst (e.g., 9-anthryl substituted CPA).
Analytical Validation
To ensure the integrity of the protocols, the following analytical standards must be met:
Enantiomeric Excess (ee) Determination[4]
-
Technique: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSP).[4]
-
Columns: Daicel Chiralpak AD-H or OD-H are the industry standards for isoindolinones.
-
Mobile Phase: Hexane/Isopropanol (typically 90:10 to 70:30).
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
Absolute Configuration
-
X-Ray Crystallography: The gold standard. 3-Substituted isoindolinones crystallize readily.
-
Circular Dichroism (CD): Compare spectra with reported literature values (see References).
References
-
Ye, B., & Cramer, N. (2014).[1][2] Asymmetric Synthesis of Isoindolones by Chiral Cyclopentadienyl-Rhodium(III)-Catalyzed C-H Functionalizations.[1][2][5][6] Angewandte Chemie International Edition, 53(30), 7896–7899.[2] Link
-
Cui, W.-J., Wu, Z.-J., Gu, Q., & You, S.-L. (2020).[1][5] Divergent Synthesis of Tunable Cyclopentadienyl Ligands and Their Application in Rh-Catalyzed Enantioselective Synthesis of Isoindolinone.[1][5][6] Journal of the American Chemical Society, 142(16), 7379–7385. Link
-
Retamosa, M. d. G., Ruiz-Olalla, A., & Cossío, F. P. (2014). Organocatalytic Asymmetric Transformations of 3-Substituted 3-Hydroxyisoindolinones. Synthesis, 46, 1798–1810. Link
-
Tian, M., et al. (2019).[5][7] Rh(III)-Catalyzed Asymmetric Synthesis of Axially Chiral Biindolyls by Merging C–H Activation and Nucleophilic Cyclization.[5][7] Journal of the American Chemical Society, 141(24), 9527–9532. Link
-
Deniau, E., et al. (2013).[4] Enantioselective synthesis of 3-substituted isoindolinones via chiral phase-transfer catalyzed intramolecular aza-Michael reactions.[4] RSC Advances, 3, 19999-20004. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Asymmetric synthesis of isoindolones by chiral cyclopentadienyl-rhodium(III)-catalyzed C-H functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: One-Pot Synthesis of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone via Iridium-Catalyzed Reductive Lactamization
For: Researchers, scientists, and drug development professionals.
Abstract
The isoindolinone scaffold is a privileged structural motif prevalent in a vast array of biologically active compounds and natural products. Its synthesis, therefore, is of significant interest to the pharmaceutical and organic chemistry communities. This document provides a detailed application note and a robust protocol for the one-pot synthesis of a specific isoindolinone derivative, 2-(2-hydroxy-1-phenylethyl)-1-isoindolinone. The described method is an efficient, sustainable, and scalable iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with (R)-(-)-2-phenylglycinol. This approach offers high yields and operational simplicity, making it a practical choice for both academic and industrial laboratories.
Introduction: The Significance of the Isoindolinone Core
The isoindolinone core is a foundational element in numerous pharmacologically significant molecules. Its rigid, bicyclic structure provides a valuable scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The versatility of the isoindolinone ring system has led to its incorporation into drugs with a wide range of therapeutic applications, including antihypertensives, anxiolytics, and anticancer agents.
Traditional multi-step syntheses of substituted isoindolinones can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. The development of one-pot methodologies, which combine multiple reaction steps into a single, continuous process, represents a significant advancement in synthetic efficiency and sustainability. One such powerful strategy is the reductive amination of 2-formylbenzoic acid with primary amines, which directly constructs the N-substituted isoindolinone core.[1][2]
This application note focuses on a highly efficient one-pot synthesis of this compound, a chiral derivative with potential applications in asymmetric synthesis and medicinal chemistry. The protocol leverages an iridium-catalyzed reductive lactamization, a method noted for its broad substrate scope and high catalyst efficiency.[3][4][5]
Reaction Mechanism and Rationale
The one-pot synthesis of this compound from 2-formylbenzoic acid and (R)-(-)-2-phenylglycinol proceeds through a tandem sequence of imine formation, reduction, and intramolecular lactamization. The entire process is facilitated by an iridium catalyst and a hydrogen donor, such as formic acid.
The proposed catalytic cycle can be broken down into the following key steps:
-
Imine Formation: The reaction initiates with the condensation of the aldehyde group of 2-formylbenzoic acid and the primary amine of (R)-(-)-2-phenylglycinol to form a Schiff base (imine) intermediate, with the concurrent elimination of a water molecule.
-
Catalyst Activation and Hydride Transfer: The iridium catalyst reacts with the hydrogen donor (formic acid) to generate an active iridium hydride species.
-
Imine Reduction: The iridium hydride then reduces the C=N bond of the imine, forming a secondary amine intermediate.
-
Intramolecular Lactamization: The newly formed secondary amine undergoes a rapid intramolecular nucleophilic attack on the carboxylic acid group, leading to the formation of the five-membered lactam ring of the isoindolinone product and regeneration of the catalyst.
This one-pot approach is highly efficient as it avoids the isolation and purification of the intermediate imine and secondary amine, thereby saving time and resources. The use of a catalyst allows for mild reaction conditions and high atom economy.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is based on established procedures for iridium-catalyzed reductive lactamization of 2-formylbenzoic acid.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Formylbenzoic acid | ≥98% | Sigma-Aldrich | |
| (R)-(-)-2-Phenylglycinol | ≥98% | Sigma-Aldrich | |
| [Ir(Cp*)Cl2]2 | Strem Chemicals | Iridium catalyst | |
| Formic acid | ≥95% | Sigma-Aldrich | Hydrogen source |
| Ethanol | Anhydrous | Fisher Scientific | Solvent |
| Deionized Water | Solvent | ||
| Sodium bicarbonate | Saturated solution | For workup | |
| Brine | Saturated solution | For workup | |
| Anhydrous Magnesium Sulfate | For drying | ||
| Ethyl acetate | HPLC grade | For extraction & chromatography | |
| Hexanes | HPLC grade | For chromatography |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylbenzoic acid (1.0 mmol, 150.1 mg), (R)-(-)-2-phenylglycinol (1.1 mmol, 150.9 mg), and [Ir(Cp*)Cl2]2 (0.005 mmol, 4.0 mg).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (10 mL).
-
Initiation: Begin stirring the mixture and add formic acid (4.0 mmol, 0.15 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Results and Characterization
The one-pot synthesis is expected to yield the desired product in good to excellent yields (typically >80%). The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the isoindolinone and phenyl rings, as well as the methine and methylene protons of the side chain.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the lactam and the other carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement to confirm the elemental composition of the product.
-
Chiral HPLC: Chiral High-Performance Liquid Chromatography can be used to determine the enantiomeric excess of the product, which is expected to be high given the use of an enantiopure starting material.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Catalyst deactivation | Use freshly opened or properly stored catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air. | |
| Formation of Side Products | Over-reduction | Use the stoichiometric amount of formic acid. Excess reducing agent can lead to the reduction of the carboxylic acid. |
| Impure starting materials | Use high-purity starting materials. | |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for flash chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Formic acid is corrosive and should be handled with care.
-
The iridium catalyst should be handled according to the supplier's safety data sheet (SDS).
-
Exercise caution when heating flammable solvents.
References
-
Zhang, J., Chen, Y., Xu, J., & Yang, Z. (2025). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. The Journal of Organic Chemistry, 90(1), 691-699. [Link][3][5]
-
PubMed. (2025). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. Journal of Organic Chemistry. [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link][1]
-
Muvvala, S., et al. (2022). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one. ChemistrySelect, 7(33). [Link][2]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization [organic-chemistry.org]
- 4. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Crystallization techniques for 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
An Application Guide and Protocols for the Crystallization of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Crystalline Form
This compound is a chiral molecule featuring the isoindolinone scaffold, a structure of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1][2] As with any active pharmaceutical ingredient (API), the solid-state properties of this compound are of paramount importance. The crystalline form of an API directly influences critical parameters such as stability, solubility, dissolution rate, and bioavailability.[3] Consequently, the development of a robust and reproducible crystallization process is a non-negotiable step in the journey from a promising chemical entity to a viable drug product.
This guide provides a detailed overview of crystallization techniques applicable to this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are based on established principles of pharmaceutical crystallization and are intended to serve as a comprehensive starting point for process development and optimization. Given the chiral nature of the target molecule, special consideration is given to techniques relevant for the separation of enantiomers, a common challenge in pharmaceutical development.[4][5]
Physicochemical Properties and Pre-Crystallization Analysis
A thorough understanding of the physicochemical properties of an API is the foundation upon which a successful crystallization process is built.[6] For this compound, key properties to consider include its solubility in various organic solvents, its thermal stability, and its pKa. While specific experimental data for this exact molecule is not widely published, we can infer likely characteristics from the isoindolinone parent structure and the appended functional groups. The isoindolinone moiety imparts a degree of polarity, while the phenyl and hydroxyl groups allow for hydrogen bonding and pi-stacking interactions, which will influence crystal packing.[7][8]
Table 1: Predicted Physicochemical Properties and Their Impact on Crystallization Strategy
| Property | Predicted Characteristic | Implication for Crystallization |
| Solubility | Moderately soluble in polar organic solvents like ethanol, methanol, and acetone; less soluble in non-polar solvents like hexanes and water.[9] | Enables the use of common solvents for cooling or anti-solvent crystallization. Water can potentially be used as an anti-solvent.[10][11] |
| Chirality | Contains a chiral center, existing as a racemic mixture unless synthesized stereoselectively. | Crystallization can be a method for chiral resolution, potentially through diastereomeric salt formation.[12][13] |
| Hydrogen Bonding | The hydroxyl (-OH) and amide (N-H) groups are capable of forming strong hydrogen bonds. | These interactions will be dominant in the crystal lattice, influencing polymorphism and solvate/hydrate formation.[14] |
| Thermal Stability | Likely stable at moderately elevated temperatures, but degradation is possible at high temperatures over extended periods.[15] | Cooling crystallization should be performed with controlled cooling rates to avoid degradation.[][17] |
| Polymorphism | As with most APIs, the potential for polymorphism (the ability to exist in multiple crystal forms) is high.[3][18] | A polymorph screen is essential to identify the most stable crystalline form for development. |
Workflow for Crystallization Method Development
The selection of an appropriate crystallization method is a critical decision. The following diagram illustrates a logical workflow for developing a crystallization process for a new API like this compound.
Caption: A logical workflow for the development of a robust crystallization protocol.
Core Crystallization Methodologies and Protocols
Based on the predicted properties of this compound, cooling crystallization and anti-solvent crystallization are highly promising techniques for purification and isolation.[][19]
Method 1: Controlled Cooling Crystallization
Principle: This technique relies on the principle that the solubility of the compound in a given solvent is temperature-dependent. By dissolving the API in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then slowly cooling it, the solubility decreases, leading to supersaturation and subsequent crystallization.[17] The rate of cooling is a critical parameter that influences crystal size and purity.[]
Protocol: Cooling Crystallization from Isopropanol
-
Solvent Selection: Isopropanol is chosen as a starting solvent due to its moderate polarity and good safety profile.
-
Dissolution: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add 1.0 g of crude this compound.
-
Heating and Saturation: Add isopropanol dropwise at 60°C with moderate stirring (e.g., 200 RPM) until all the solid has just dissolved. Note the volume of solvent used to determine the saturation concentration.
-
Controlled Cooling: Once a clear solution is obtained, initiate a linear cooling ramp from 60°C to 20°C over 4 hours (a cooling rate of 10°C/hour). Slower cooling rates generally favor the growth of larger, more well-defined crystals.[15]
-
Aging: Hold the resulting slurry at 20°C for an additional 2 hours with continued stirring to maximize crystal growth and yield.
-
Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the filter cake with a small amount of cold (5°C) isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at 40°C until a constant weight is achieved.
-
Characterization: Analyze the dried crystals using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to determine the crystalline form and morphology.[20]
Method 2: Anti-Solvent Crystallization
Principle: Anti-solvent (or drowning-out) crystallization is an effective method for compounds that are highly soluble in one solvent but poorly soluble in another, where both solvents are miscible. The API is dissolved in the "good" solvent, and the "anti-solvent" is then added, reducing the overall solubility of the API in the mixture and inducing crystallization.[10][11] This technique is particularly useful for heat-sensitive compounds.
Protocol: Anti-Solvent Crystallization using Acetone/Water
-
Solvent System Selection: Acetone is a good solvent for many organic compounds, while water is a common anti-solvent.[11] They are fully miscible.
-
Dissolution: Dissolve 1.0 g of crude this compound in the minimum amount of acetone required for complete dissolution at room temperature (20-25°C) in a stirred vessel.
-
Anti-Solvent Addition: Add deionized water (the anti-solvent) dropwise to the stirred solution using a syringe pump at a constant rate (e.g., 0.5 mL/min). The slow addition helps to control the level of supersaturation, which is key to obtaining uniform crystals.[21]
-
Nucleation and Growth: The solution will become turbid upon the onset of nucleation. Continue the anti-solvent addition until a desired solvent/anti-solvent ratio is reached (e.g., 1:2 acetone:water).
-
Aging: Allow the slurry to stir at room temperature for 2-4 hours to ensure complete crystallization.
-
Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the final acetone/water mixture.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 35-40°C).
-
Characterization: As with the cooling crystallization protocol, characterize the final product to assess its solid-state properties.[6]
Visualizing the Anti-Solvent Crystallization Workflow
Caption: Step-by-step workflow for the anti-solvent crystallization protocol.
Characterization of the Crystalline Product
The success of a crystallization protocol is determined by a thorough characterization of the resulting solid material. This is essential to ensure that the desired polymorphic form has been obtained and that the material meets the required purity and physical property specifications.[18][20]
Table 2: Key Characterization Techniques and Their Purpose
| Technique | Purpose | Information Obtained |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) and determine the degree of crystallinity.[20] | A unique diffraction pattern for each crystalline form, presence of amorphous content. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, purity, and identify polymorphic transitions.[18] | Melting endotherm, heat of fusion, glass transition for amorphous content. |
| Thermogravimetric Analysis (TGA) | To identify the presence of solvates or hydrates. | Weight loss at specific temperatures corresponding to solvent loss. |
| Optical Microscopy / Scanning Electron Microscopy (SEM) | To determine the crystal habit (shape) and size distribution.[6] | Visual information on crystal morphology (e.g., needles, plates, prisms). |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the crystalline material. | Quantifies the API and any impurities. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form (Oiling Out) | Supersaturation is too high; cooling is too rapid; impurities present. | Reduce concentration; slow down the cooling or anti-solvent addition rate; filter the hot solution to remove insoluble impurities. |
| Formation of Fine Needles | Rapid nucleation due to high supersaturation. | Decrease the level of supersaturation by using a more dilute solution or a slower cooling/addition rate. Consider seeding with pre-existing crystals. |
| Poor Yield | Compound is too soluble in the final mother liquor; insufficient aging time. | Cool the slurry to a lower temperature; increase the proportion of anti-solvent; increase the aging time. |
| Inconsistent Crystal Form | Uncontrolled nucleation; presence of different solvates/hydrates. | Strictly control all process parameters (temperature, addition rates, agitation). Screen for solvate formation in different solvents. |
References
- PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
- International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- PubMed. (n.d.). Antisolvent membrane crystallization of pharmaceutical compounds.
- Technobis Crystallization Systems. (2022). Advancements in chiral crystallization.
- ResearchGate. (2025). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (2025). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
- ResearchGate. (n.d.). Crystallization of Chiral Molecules | Request PDF.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- CymitQuimica. (n.d.). CAS 480-91-1: Isoindolinone.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Luminous Bio. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- PubChem. (n.d.). 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione.
- Wikipedia. (n.d.). Chiral resolution.
- CD Formulation. (n.d.). API Physical & Chemical Characterization.
- PMC. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?.
- ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
- Teva api (TAPI). (2021). Defining the right physical properties of API.
- Labinsights. (2023). Crystallinity Determination for API Development.
- Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements.
- ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF.
- API Crystallization. (n.d.). API Crystallization.
- Secoya Technologies. (2024). Aspen API - Crystallization with Secoya technology.
- ResearchGate. (2025). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione | Request PDF.
- PMC. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives.
- PubChem. (n.d.). 2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one.
- ResearchGate. (n.d.). (PDF) 2-(2-Hydroxyethyl)isoindoline-1,3-dione.
- 化源网. (2025). 199868-84-3_this compound.
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- PMC. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- European Patent Office. (2020). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1.
- NIH. (n.d.). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one.
- PubChem. (n.d.). 2-(2-Hydroxy-1,1-dimethylethyl)-1-isoindolinone.
- Wikipedia. (n.d.). Isoindole.
- Wikipedia. (n.d.). Isoindoline.
- ChemSynthesis. (2025). 3-phenyl-1-isoindolinone.
- Sigma-Aldrich. (n.d.). 2-(Phenylthio)isoindoline-1,3-dione.
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Application Note: Reagents for the Reduction of Phthalimides to Isoindolinones
Executive Summary
The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore found in numerous bioactive natural products and FDA-approved drugs (e.g., Lenalidomide, Indoprofen). The chemical reduction of phthalimides to isoindolinones represents the most direct synthetic route to this moiety. However, this transformation is fraught with chemoselectivity challenges: under-reduction yields unstable hydroxyisoindolinones (hemiaminals), while over-reduction destroys the lactam to form isoindolines (amines). Furthermore, regioselectivity in non-symmetric phthalimides remains a critical variable.
This guide synthesizes three field-proven protocols ranging from classical metal reductions to modern hydride-silane systems, providing the causal logic and troubleshooting frameworks necessary for high-yield optimization.
Mechanistic Landscape & Reaction Pathways[1]
To control the reaction, one must understand the stepwise reduction energy landscape. The transformation does not occur in a single concerted step but passes through a stable hemiaminal intermediate.
The Reduction Pathway[2][3]
-
Activation: The carbonyl oxygen coordinates to a Lewis acid (proton or metal cation).
-
First Reduction (2e-): Hydride attack or electron transfer forms the 3-hydroxyisoindolinone (hemiaminal).
-
Critical Control Point: Many reagents (e.g., NaBH4 in alcohols) stop here.
-
-
Dehydration: Acid-catalyzed elimination of the hydroxyl group generates an N-acyliminium ion .
-
Second Reduction (2e-): The iminium ion is rapidly reduced to the isoindolinone .
Visualization of Reaction Logic
The following diagram illustrates the divergence points where synthetic control is exercised.
Caption: Stepwise reduction pathway. The key to success is facilitating the Hemiaminal -> Iminium transition while preventing Isoindolinone -> Isoindoline reduction.
Reagent Selection Guide
| Feature | Method A: Zn / Acid | Method B: NaBH4 / Silane | Method C: Catalytic Hydrogenation |
| Primary Reagent | Zinc dust (activated) | NaBH4 followed by Et3SiH | H2 (High Pressure) + Pd/C or AgRe |
| Medium | Acetic Acid / HCl | Methanol / TFA | Acidic solvent (TFA/Dioxane) |
| Mechanism | Single-Electron Transfer (SET) | Hydride Transfer (Nucleophilic) | Surface-mediated Hydrogenation |
| Key Advantage | Low cost, robust, direct one-step. | High functional group tolerance; precise control.[1] | Scalable, "Green" (water byproduct). |
| Key Limitation | Harsh acidic conditions; waste generation. | Two-step (one-pot); atom economy. | Requires high pressure equipment. |
| Best For | Simple, acid-stable substrates. | Complex intermediates, late-stage functionalization. | Industrial scale-up.[1] |
Detailed Experimental Protocols
Protocol A: Classical Zinc-Acetic Acid Reduction (Direct)
Best for: Simple phthalimides and generating large batches of building blocks.
The Science: Zinc acts as a single-electron reductant. The acidic medium (AcOH/HCl) serves two roles: it activates the carbonyl via protonation and facilitates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the iminium ion which Zn reduces further.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Dissolution: Dissolve the phthalimide (1.0 equiv) in Glacial Acetic Acid (10-15 volumes). If solubility is poor, add small amounts of Conc. HCl or heat to 50°C.
-
Activation: Add activated Zinc dust (3.0 - 5.0 equiv) portion-wise.
-
Note: Activation of Zn with dilute HCl or Cu(OAc)2 prior to use can significantly reduce induction times.
-
-
Reaction: Heat the mixture to reflux (100-110°C). Monitor by TLC/LCMS. The reaction typically completes in 2-6 hours.
-
Workup:
-
Filter hot to remove unreacted Zinc.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with saturated NaHCO3 (Caution: foaming).
-
Extract with Ethyl Acetate or DCM.
-
-
Purification: Recrystallization from Ethanol/Water is often sufficient.
Troubleshooting:
-
Incomplete Conversion: Add conc. HCl (1-2 mL) to the reaction mixture. The proton source is critical for the dehydration step.
-
Over-reduction: Reduce reaction time; do not exceed 5 equiv of Zn.
Protocol B: Stepwise Hydride-Silane Reduction (The "Precision" Method)
Best for: Substrates with acid-sensitive groups or when regioselectivity is paramount.
The Science: This is a "one-pot, two-stage" protocol. NaBH4 selectively reduces the phthalimide to the hydroxyisoindolinone (hemiaminal). This intermediate is stable in neutral media. Subsequent addition of Trifluoroacetic Acid (TFA) and Triethylsilane (Et3SiH) generates the iminium ion and reduces it to the methylene group, respectively.
Procedure:
-
Step 1 (Hemiaminal Formation):
-
Dissolve phthalimide (1.0 equiv) in Methanol (10 volumes).
-
Cool to 0°C. Add NaBH4 (1.5 - 2.0 equiv) portion-wise to control gas evolution.
-
Stir at 0°C -> RT for 1-3 hours.
-
Checkpoint: LCMS should show M+2 mass (hydroxylactam).
-
-
Step 2 (Deoxygenation):
-
Option A (Isolation): Quench with water, filter the precipitate (hydroxylactam), and dry.
-
Option B (One-Pot): Carefully acidify the methanol solution (or the isolated solid redissolved in DCM) with TFA (3-5 equiv).
-
Add Triethylsilane (Et3SiH) (2.0 - 3.0 equiv).
-
Stir at RT or mild reflux (DCM) for 2-12 hours.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
Why this works: Et3SiH is a weak hydride donor that will not reduce the initial phthalimide or the final lactam, ensuring the reaction stops exactly at the isoindolinone stage.
Regioselectivity in Substituted Phthalimides
When the phthalimide core is non-symmetric (e.g., 3-substituted or 4-substituted), reduction can occur at either carbonyl (C-1 or C-3), leading to regioisomers.
Decision Matrix for Regioselectivity
Regioselectivity is governed by a competition between Sterics (hindrance) and Electronics (electrophilicity).
-
Steric Control (Bulky Hydrides): Reagents like L-Selectride or DIBAL-H will preferentially attack the least hindered carbonyl.
-
Example: 3-methylphthalimide is reduced at C-1 (distal to the methyl).
-
-
Electronic Control (Small Hydrides/SET):
-
Electron-Donating Groups (EDG): Deactivate the adjacent carbonyl (make it less electrophilic). Reduction favors the distal carbonyl.
-
Electron-Withdrawing Groups (EWG): Activate the adjacent carbonyl. Reduction favors the proximal carbonyl (though results can be mixed due to competing inductive effects).
-
Experimental Tip: For 3-substituted phthalimides, the NaBH4 reduction (Protocol B) often yields a mixture.[2] However, the resulting hydroxylactams can sometimes be separated by chromatography before the deoxygenation step to yield pure regioisomers.
References
-
Zn/AcOH Protocol & Mechanism
-
Practical Outcome of Azaphthalimide Reduction with Zn/AcOH. Letters in Organic Chemistry.[1]
-
(General Zn/Acid reduction context)
-
-
NaBH4 Reduction Mechanism
-
Silane-Mediated Deoxygenation
- Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester. MDPI.
-
Regioselectivity Studies
- On the Regioselectivity of Metal Hydride Reductions of 3-Substituted Phthalic Anhydrides.
-
Electrochemical Methods
- Direct Electrochemical Reduction of Phthalimide to Isoindoline.
Sources
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Preparation of pharmaceutical intermediates using isoindolinone scaffolds
Application Note: Strategic Synthesis of Isoindolinone Scaffolds for Pharmaceutical Intermediates
Executive Summary & Strategic Importance
The isoindolinone (phthalimidine) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide , as well as emerging antipsychotic and anticancer agents. Its rigidity allows for precise orientation of substituents, making it ideal for targeting protein-protein interactions (e.g., Cereblon binding).
This guide moves beyond textbook cyclizations, focusing on three distinct methodologies tailored for different stages of drug development:
-
Discovery Phase: Rh(III)-catalyzed C-H activation for rapid library generation.
-
Process Phase: Pd-catalyzed aminocarbonylation using solid CO surrogates for safety and scalability.
-
Chiral Synthesis: Diastereoselective alkylation using sulfinyl auxiliaries for enantiopure intermediates.
Strategic Retro-synthesis & Disconnection Analysis
To select the correct protocol, one must analyze the substitution pattern of the target isoindolinone.
Figure 1: Strategic disconnections for isoindolinone synthesis based on available starting materials and stereochemical requirements.
Protocol A: Rh(III)-Catalyzed C-H Activation (Discovery Mode)
Context: This method is ideal for "late-stage functionalization" or generating diverse libraries. It utilizes a directing group (DG) on a benzamide to activate the ortho-C-H bond, followed by annulation with an alkene.
Mechanism: The Rh(III) catalyst forms a five-membered metallacycle with the benzamide, inserts the alkene, and undergoes reductive elimination to form the lactam ring.
Materials:
-
Substrate:
-methoxybenzamide (1.0 equiv) -
Coupling Partner: Methyl acrylate or Styrene (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Oxidant:
(10 mol%) or (2.0 equiv) for catalyst regeneration. -
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol (Green alternative).
Step-by-Step Protocol:
-
Charge: In a glovebox or under
, add (15.5 mg, 0.025 mmol) and (34.4 mg, 0.1 mmol) to a screw-cap pressure vial. -
Dissolve: Add the
-methoxybenzamide (1.0 mmol) dissolved in dry DCE (3 mL). -
Activate: Add the alkene (1.2 mmol) and seal the vial.
-
Reaction: Heat to 100°C for 16 hours. The solution typically turns from orange to dark brown/green.
-
Work-up: Cool to room temperature (RT). Filter through a short pad of Celite to remove metal residues. Wash with DCM.
-
Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Critical Quality Attribute (CQA): The
Protocol B: Pd-Catalyzed Aminocarbonylation (Process Mode)
Context: For scale-up, handling CO gas is hazardous. This protocol uses Molybdenum Hexacarbonyl (
Materials:
-
Substrate: Methyl 2-iodobenzoate (1.0 equiv)
-
Amine: Benzylamine or functionalized primary amine (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Ligand: Xantphos (5 mol%) - Crucial for stability at high temp.
-
CO Source:
(1.0 equiv) -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Protocol:
-
Setup: Use a two-chamber reaction vessel (or a sealed tube if proper pressure rating is verified).
-
Catalyst Pre-mix: In the main chamber, mix
, Xantphos, and the aryl iodide in Dioxane. Stir for 10 min at RT to ligate the catalyst (solution turns yellow/orange). -
Reagent Addition: Add the amine and
. -
CO Generation: Add
.[2] Note: If using a two-chamber system, place Mo(CO)6 and DBU in the second chamber to release CO gas slowly. For this direct protocol, solid is added directly to the reaction mixture. -
Heating: Seal the vessel immediately. Heat to 90°C for 12–15 hours.
-
Safety:
subliming can clog condensers; use a sealed pressure vial.
-
-
Quench: Cool to RT. Carefully vent any residual CO in a fume hood.
-
Analysis: Check conversion via HPLC. Look for the disappearance of the aryl iodide peak.
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Yield (%) | Notes |
| Toluene | 100 | 82 | Standard, good solubility |
| DMF | 100 | 65 | Competes with ligand coordination |
| 1,4-Dioxane | 90 | 91 | Optimal ; stabilizes Pd-intermediates |
Protocol C: Stereoselective Synthesis via Chiral Sulfinamides
Context: Many bioactive isoindolinones require a chiral center at the C3 position.[3] Using Ellman’s auxiliary (
Step-by-Step Protocol:
-
Imine Formation: Condense methyl 2-formylbenzoate with
- -butanesulfinamide using (2.0 equiv) in THF at RT. Yields the chiral sulfinimine. -
Cyclization/Alkylation:
-
Deprotection (Optional): Treat with HCl/MeOH to remove the sulfinyl group if the free amine is required, though often the sulfinyl group is retained or modified.
Case Study: Synthesis of Lenalidomide Intermediate
This workflow highlights the synthesis of the glutarimide-isoindolinone core, a critical step in Lenalidomide manufacturing.
Target: 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.[8][9]
Optimized Protocol (Green Chemistry Adapted):
-
Bromination:
-
React methyl 2-methyl-3-nitrobenzoate with NBS (1.1 equiv) and catalytic AIBN in Methyl Acetate (MeOAc).
-
Why MeOAc? It replaces hazardous
or benzene. Reflux for 4 hours.
-
-
Cyclization:
-
Add 3-aminopiperidine-2,6-dione hydrochloride (1.0 equiv) and
(2.2 equiv) directly to the brominated mixture (telescoped process). -
Heat to 50°C for 6 hours.
-
-
Isolation:
Troubleshooting & "The Scientist's Perspective"
-
Moisture Sensitivity: In Protocol A (C-H activation), moisture kills the active cationic Rh species. If yields are low (<40%), add 4Å molecular sieves to the reaction vial.
-
Regioselectivity: In C-H activation of meta-substituted benzamides, sterics usually dictate activation at the less hindered ortho position.
-
Pd-Scavenging: For Protocol B, residual Pd is a major compliance issue. Use functionalized silica scavengers (e.g., Thiol-modified silica) post-reaction to reduce Pd content to <10 ppm.
References
-
C-H Activation Review: Zhu, C., & Falck, J. R. (2012).[11][12] Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.[5][11][12] Tetrahedron, 68(45), 9192-9199.[11] Link[11]
-
Pd-Catalyzed Carbonylation: Cao, H., et al. (2014). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization. Journal of Organic Chemistry. Link
-
Lenalidomide Synthesis: Ponomaryov, et al. (2015).[13] Scalable and green process for the synthesis of anticancer drug lenalidomide.[13] ResearchGate/Patent Literature. Link
-
Chiral Synthesis: Ellman, J. A., et al. (2010). Asymmetric Synthesis of Amine Derivatives. Chemical Reviews. Link
Sources
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. societachimica.it [societachimica.it]
- 7. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 10. jocpr.com [jocpr.com]
- 11. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Rhodium Catalyzed Synthesis of Isoindolinones via C–H [research.amanote.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Minimizing Racemization in 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone Processing
This technical guide addresses the stabilization of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone , a chiral pharmacophore often derived from phenylglycinol. The structural integrity of this molecule hinges on the benzylic stereocenter attached to the lactam nitrogen.
Version: 1.0 | Doc ID: ISO-CHI-002 Audience: Process Chemists, analytical Scientists
Core Stability Analysis: The "Why" and "How" of Failure
Before implementing controls, you must understand the molecular vulnerability. This molecule contains a benzylic stereocenter (
-
Base-Catalyzed Proton Abstraction (Thermodynamic): The proton at the chiral center (C1 of the ethyl group) is acidified by two factors:
-
Inductive withdrawal from the adjacent isoindolinone nitrogen.
-
Resonance stabilization of the resulting carbanion by the adjacent phenyl ring.
-
Result: Exposure to base (
) or high heat allows deprotonation, forming a planar intermediate that reprotonates racetically.
-
-
N-Acyliminium Ion Formation (Acid-Catalyzed): Under strong acidic conditions (or activation of the hydroxyl group), the terminal hydroxyl can leave (via dehydration or substitution), potentially leading to aziridinium intermediates or carbocation scrambling, indirectly affecting the chiral center's fidelity.
Visualizing the Racemization Pathway
The following diagram illustrates the critical failure mode (Base-Catalyzed Epimerization) that must be prevented.
Figure 1: Mechanism of base-catalyzed racemization at the benzylic position.
Troubleshooting & FAQs
Direct solutions for experimental deviations.
Q1: I observe a drop in enantiomeric excess (ee%) after the work-up. What went wrong?
Diagnosis: This usually indicates "Work-up Alkalinity Hysteresis." If you used a basic wash (e.g., NaHCO₃ or NaOH) to remove acid impurities, the local pH at the interface likely spiked. Corrective Action:
-
Protocol Shift: Switch to a phosphate buffer (pH 6.5 - 7.0) for neutralization. Avoid strong bases.
-
Temperature Control: Perform all aqueous washes at 0–5 °C . The rate of proton abstraction drops significantly at lower temperatures.
-
Phase Separation: Do not let the biphasic mixture stir overnight. Separate layers immediately.
Q2: Can I use crystallization to upgrade the ee% if partial racemization occurs?
Diagnosis: Yes, but with a caveat. Technical Insight: Isoindolinones often form racemic compounds (where the racemate crystal lattice is more stable than the pure enantiomer lattice) rather than conglomerates. Strategy:
-
Solvent Screen: Test IPA/Heptane or Ethanol/Water systems.
-
Entrainment: If the racemate is less soluble, filter it off first (the "mother liquor" will be enriched). If the enantiomer is less soluble, crystallize directly.
-
Warning: Do not heat at reflux for extended periods during recrystallization. Use the "dissolve at mild heat (40-50°C) and cool slowly" method.
Q3: My reaction requires a base. Which one minimizes racemization risk?
Diagnosis: You need a base that is non-nucleophilic and bulky, but not strong enough to deprotonate the benzylic carbon (
-
Avoid: NaH, LiHMDS, NaOH, KOH (Too strong/nucleophilic).
-
Preferred:
, (Heterogeneous bases are safer as the reaction is surface-limited). -
Organic Option: DIPEA (Hünig's base) is sterically hindered and less likely to abstract the benzylic proton compared to TEA (Triethylamine).
Q4: Is the hydroxyl group contributing to instability?
Diagnosis: Yes, via intramolecular assistance. The terminal hydroxyl group can hydrogen bond with the lactam carbonyl, potentially locking the conformation in a way that aligns the benzylic proton for abstraction. Mitigation: Protect the hydroxyl group (e.g., TBS-ether or Acetyl) early if the synthesis involves harsh steps, then deprotect under mild acidic conditions (e.g., TBAF or dilute HCl) at the end.
Optimized Processing Protocol
A self-validating workflow to ensure stereochemical integrity.
Phase 1: Synthesis & Reaction
-
Solvent Choice: Use aprotic solvents (DCM, THF) over protic solvents (MeOH, EtOH) when possible. Protic solvents can facilitate proton exchange.
-
Reagent Addition: Add bases slowly at low temperature (-10°C to 0°C) to prevent localized "hot spots" of high pH.
Phase 2: Quench & Isolation (The Critical Zone)
Most racemization happens here. Follow this decision tree:
Figure 2: Safe work-up decision tree to prevent pH-shock induced racemization.
Phase 3: Drying & Storage
-
Drying: Never oven-dry the solid at temperatures >40°C. Use a vacuum desiccator at room temperature (
). -
Storage: Store under Argon at
. Avoid solution-state storage for long periods.
Quantitative Data: Stability Limits
| Parameter | Safe Range | Danger Zone | Mechanistic Consequence |
| pH | 4.0 – 8.0 | > 10.0 | Rapid deprotonation of benzylic C-H. |
| Temperature | < 40°C | > 60°C | Overcomes activation energy for proton exchange. |
| Solvent | DCM, Toluene | DMSO, DMF | Polar aprotic solvents enhance basicity of impurities. |
| Time (in base) | < 15 mins | > 2 hours | Linear correlation with ee% erosion. |
References
-
Photochemical Deracemization of 4,7-Diaza-1-isoindolinones. (2024). National Institutes of Health (PMC). Demonstrates the susceptibility of C3 and benzylic centers in isoindolinones to radical and base-mediated racemization.
-
Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. (2025). Semantic Scholar. Discusses the stability of phenylglycinol-derived auxiliaries and methods to remove them without loss of integrity.
-
Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. PubMed. Establishes the baseline kinetics for benzylic proton abstraction in similar pharmacophores.
-
2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione Structure & Properties. PubChem. Provides physical property data and structural analogs for stability comparison.
Technical Support Center: Optimal Crystallization of Isoindolinone Derivatives
Welcome to the technical support center for the crystallization of isoindolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving optimal crystal forms of this important class of molecules. Isoindolinone and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The crystalline form of these active pharmaceutical ingredients (APIs) is critical as it dictates key physicochemical properties such as solubility, stability, and bioavailability.
This guide will navigate the complexities of solvent selection, polymorphism, and crystal morphology, providing both theoretical understanding and practical, field-proven protocols to empower you in your crystallization experiments.
Part 1: The Core Directive: A Logic-Driven Approach to Solvent Selection
The selection of an appropriate solvent system is the cornerstone of successful crystallization. A purely trial-and-error approach is inefficient. Instead, a systematic, logic-driven methodology is essential. This section outlines a workflow for rational solvent selection.
Understanding the Solute: The Isoindolinone Scaffold
Isoindolinone is a bicyclic organic compound featuring a fused isoindole and a lactam structure.[1] Its derivatives can vary significantly in polarity and hydrogen bonding potential based on the nature and position of substituents on the aromatic ring.[1] Before commencing solvent screening, it is crucial to analyze the structure of your specific isoindolinone derivative to predict its general solubility characteristics.
The Ideal Crystallization Solvent
An ideal single solvent for crystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of the isoindolinone derivative near its boiling point.
-
Low solubility at lower temperatures: As the solution cools, the compound's solubility should decrease sharply, leading to supersaturation and subsequent crystallization.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly, leading to poor crystal formation.
-
Safety: The solvent should have a low toxicity and flammability profile.
Systematic Solvent Screening Protocol
A systematic approach to solvent screening is more efficient than random testing. The following protocol is recommended:
-
Initial Solubility Tests:
-
Place a small, known amount of your isoindolinone derivative (e.g., 10-20 mg) into several small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a range of solvents with varying polarities (see Table 1) to each test tube at room temperature.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[4]
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
A suitable solvent will completely dissolve the compound upon heating.[4][5]
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of well-defined crystals.[5]
-
-
Solvent Polarity and Functional Group Considerations:
-
A useful rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[6] For isoindolinone derivatives, which possess both aromatic and amide functionalities, a range of polar aprotic and polar protic solvents should be investigated.
-
The polarity of the solvent can significantly influence which polymorphic form crystallizes.[7] Therefore, it is crucial to test a diverse set of solvents.
-
Part 2: Troubleshooting Common Crystallization Issues
Even with a systematic approach, challenges can arise during crystallization. This section provides a troubleshooting guide for common problems encountered with isoindolinone derivatives.
FAQ 1: My compound "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the temperature of the solution, or high levels of impurities depressing the melting point.[8][9]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level and then allow it to cool slowly again.[9]
-
Change the Solvent System: If oiling persists, the chosen solvent may be too good a solvent. Try a less polar solvent or a two-solvent system.
-
Induce Crystallization at a Lower Temperature: Try to induce crystallization at a temperature below the melting point of the oil. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the lower temperature.[9]
FAQ 2: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
Answer: The absence of crystal formation is typically due to either insufficient supersaturation or kinetic barriers to nucleation.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Evaporate Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[9][10]
-
Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.[4][11]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches can provide nucleation sites.[5][10]
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to act as a template for crystal growth.[10][12] This is a very effective method.
-
FAQ 3: The crystals are very small or needle-like. How can I get larger, more well-defined crystals?
Answer: The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation.[13] Slower crystal growth generally leads to larger and more perfect crystals.
Troubleshooting Steps:
-
Slow Down the Cooling Process:
-
Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath.[13]
-
Insulate the flask to further slow the rate of cooling.
-
-
Reduce the Level of Supersaturation:
-
Add a small amount of extra hot solvent to the dissolved sample before cooling.[9] While this will slightly reduce the overall yield, it can significantly improve crystal quality.
-
-
Solvent Selection: The choice of solvent can have a significant impact on crystal morphology.[14][15] Experiment with different solvents to see which ones favor the growth of more equant crystals. Apolar solvents have been observed to increase the aspect ratio of crystals in some cases.[14]
Part 3: Advanced Topics: Polymorphism and Anti-Solvent Crystallization
For drug development professionals, controlling the polymorphic form of an API is of paramount importance. Different polymorphs can exhibit different physical properties, which can have profound implications for the drug's performance.
Understanding Polymorphism in Isoindolinone Derivatives
Polymorphism is the ability of a compound to exist in two or more crystalline forms.[16] The specific polymorph obtained can be influenced by factors such as:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, leading to the formation of different polymorphs.[14][17]
-
Supersaturation: High supersaturation often favors the formation of metastable polymorphs, while lower supersaturation tends to yield the more stable form.[14]
-
Temperature: The relative stability of polymorphs can be temperature-dependent.
Characterizing Polymorphs
It is essential to characterize the solid form of your isoindolinone derivative to ensure you have the desired polymorph. Key analytical techniques include:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms.[18][19]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of a crystalline solid, which are unique for each polymorph.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect differences in the vibrational modes of molecules in different crystal lattices.[18][19]
Protocol: Anti-Solvent Crystallization for Polymorph Control
Anti-solvent crystallization is a powerful technique for inducing crystallization and can be used to target specific polymorphs.[11][20]
-
Solvent/Anti-Solvent Selection:
-
Dissolve your isoindolinone derivative in a "good" solvent in which it is highly soluble.
-
Select a miscible "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[4]
-
-
Procedure:
-
Prepare a saturated or near-saturated solution of your compound in the "good" solvent.
-
Slowly add the anti-solvent to the solution with stirring. The rate of addition can influence the resulting particle size and polymorphic form.[21]
-
Continue adding the anti-solvent until a persistent turbidity is observed.
-
You can gently heat the mixture to redissolve the precipitate and then allow it to cool slowly.
-
Collect the crystals by filtration.
-
The rapid generation of supersaturation in anti-solvent crystallization can sometimes lead to the formation of metastable polymorphs.[11] By carefully controlling the addition rate, temperature, and solvent/anti-solvent ratio, it is often possible to selectively crystallize a desired polymorphic form.[21][22]
Data Presentation and Visualization
Table 1: Common Solvents for Crystallization
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Water | 80.1 | 100 | Good for polar compounds, but can be difficult to remove.[6] |
| Ethanol | 24.5 | 78 | A versatile and commonly used solvent.[6] |
| Methanol | 32.7 | 65 | Similar to ethanol but more volatile. |
| Acetone | 20.7 | 56 | A good solvent for many organic compounds.[6] |
| Ethyl Acetate | 6.0 | 77 | A moderately polar solvent.[6] |
| Dichloromethane | 9.1 | 40 | A good solvent for less polar compounds, but highly volatile. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent. |
| Hexane | 1.9 | 69 | A non-polar solvent, often used as an anti-solvent.[6] |
Diagrams
Caption: The relationship between solubility, supersaturation, and crystallization zones.
References
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). Molecular Pharmaceutics. [Link]
- Unknown.
-
University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. Recrystallization. --->. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. [Link]
-
Taylor & Francis Online. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. [Link]
-
Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]
-
LUTPub. SUPERSATURATION-CONTROLLED CRYSTALLIZATION. [Link]
-
ResearchGate. Supersaturation control: with each new measurement, the temperature is.... [Link]
-
YouTube. (2025). Solvent Selection in Crystallization. [Link]
-
PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
-
International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
-
PubMed. (2019). Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization. [Link]
-
B-ok.cc. (2025). Antisolvent crystallization: Significance and symbolism. [Link]
- Unknown.
-
AIDIC. A New Nanocatalyst for the Synthesis of Isoindolinone. [Link]
-
European Patent Office. (2020). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1. [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
-
Wikipedia. Isoindoline. [Link]
-
Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]
-
ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. [Link]
-
PMC - NIH. Optimization of crystallization conditions for biological macromolecules. [Link]
-
ResearchGate. (2025). Crystallization of polymorphs: The effect of solvent. [Link]
-
YouTube. (2015). Improving Crystallization and Precipitation: A Review of 20 Years - Part I. [Link]
-
CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs. [Link]
-
Semantic Scholar. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. [Link]
-
Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
PMC. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
JETIR.org. Properties and Functions of Isoindoline: A Short Review. [Link]
-
PubMed. (2012). Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. [Link]
-
PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
-
MATEC Web of Conferences. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. [Link]
-
ACS Publications. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
-
PMC. Influences of Crystal Anisotropy in Pharmaceutical Process Development. [Link]
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- 22. ijcea.org [ijcea.org]
Validation & Comparative
Spectroscopic Comparison Guide: 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone Isomers
Executive Summary
This guide provides a technical comparison of spectroscopic methods for the resolution and analysis of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone . This molecule, a pharmacophore often derived from the condensation of phthalic precursors with phenylglycinol, possesses a single chiral center at the C1 position of the ethyl chain (assuming an unsubstituted isoindolinone core).
Differentiation of the (
Key Finding: While standard NMR is insufficient for enantiomeric differentiation, Chiral HPLC remains the gold standard for quantitation (
Structural Context & Isomerism[3]
The target molecule, This compound , contains a chiral center external to the bicyclic ring system.
-
Molecular Formula:
-
Chiral Center: The benzylic carbon attached to the isoindolinone nitrogen.
-
Isomers: Two enantiomers, (
) and ( ).[3] -
Physical Properties: In an achiral environment (e.g., standard solvents), both enantiomers exhibit identical boiling points, melting points, and NMR spectra.
The Analytical Challenge
Because the enantiomers are magnetically equivalent in achiral solvents, they cannot be distinguished by standard 1H or 13C NMR. The analytical challenge lies in creating a diastereomeric environment —either transiently (via shift reagents) or physically (via chiral stationary phases)—to break this symmetry.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of the three primary methodologies for analyzing these isomers.
| Feature | Method A: Standard NMR ( | Method B: NMR + Chiral Shift Reagent | Method C: Chiral HPLC (CSP) |
| Differentiation | None (Enantiomers overlap) | High (Signal splitting observed) | Excellent (Baseline separation) |
| Quantitation ( | Impossible | Moderate (<5% error typical) | High (<0.5% error typical) |
| Sample Recovery | Yes (Non-destructive) | No (Contaminated by paramagnetic metal) | Yes (If semi-prep scale used) |
| Throughput | High | Medium (Titration required) | Medium (Run time 10-30 min) |
| Cost Per Run | Low | Low (Reagent cost only) | High (Column + Solvents) |
| Primary Use | Structure Confirmation | Rapid | QC & Purification |
Detailed Methodologies & Data Interpretation
Method A: Standard NMR (Baseline)
-
Observation: In
, the methine proton ( ) appears as a doublet of doublets (or multiplet) around 5.4–5.6 ppm. The methylene protons ( ) appear as diastereotopic protons (due to the adjacent chiral center) but are identical for both the ( ) and ( ) enantiomers. -
Conclusion: Cannot determine enantiomeric excess (
).
Method B: NMR with Chiral Shift Reagents (CSR)
This method utilizes a paramagnetic lanthanide complex, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), to induce diastereomeric shifts.
Experimental Protocol:
-
Preparation: Dissolve 10 mg of the isoindolinone substrate in 0.6 mL
. -
Baseline Scan: Acquire a standard 1H NMR spectrum.
-
Titration: Add solid Eu(hfc)₃ in increments of 0.1 equivalents (relative to substrate).
-
Equilibration: Shake the tube vigorously and allow to settle for 2 minutes.
-
Acquisition: Re-acquire the spectrum.
-
Analysis: Monitor the methine proton signal. As the [Eu]/[Substrate] ratio increases, the signal will shift downfield and split into two distinct populations corresponding to the (
) and ( ) enantiomers.
Mechanism: The Europium atom coordinates with the free hydroxyl group and the amide carbonyl of the isoindolinone. Because the Eu(hfc)₃ ligand is chiral, the complexes formed with (
Method C: Chiral HPLC (The Gold Standard)
For precise quantitation of enantiomeric excess, Chiral HPLC using polysaccharide-based stationary phases is required.
Recommended Protocol:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or AD-H (Amylose analog).
-
Mobile Phase:
-Hexane : Isopropanol (90:10 v/v). -
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (Isoindolinone chromophore).
-
Temperature: 25°C.
Expected Results:
-
The enantiomers will elute at different retention times (e.g.,
= 12.5 min, = 14.2 min). -
Resolution (
): Typically > 1.5 (Baseline separation) due to the interactions between the isoindolinone aromatic rings and the carbamate groups on the stationary phase, alongside hydrogen bonding with the hydroxyl group.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway for selecting the appropriate analytical method based on the stage of drug development.
Figure 1: Analytical workflow for the characterization and resolution of isoindolinone enantiomers.
Mechanistic Insight: Chiral Recognition
To understand why separation occurs, we must look at the molecular interactions. In both HPLC and CSR methods, the "Three-Point Interaction" model is often cited, though steric fit is dominant in polysaccharide columns.
Figure 2: Mechanistic interactions driving the chiral resolution of this compound.
Absolute Configuration (ECD)
While HPLC separates the isomers, it does not inherently tell you which peak is (
-
Chromophore: The isoindolinone ring system acts as the primary chromophore.
-
Cotton Effect: The chiral center at the
-position (1-phenylethyl) perturbs the aromatic transitions ( and bands). -
Rule of Thumb: Generally, for
-substituted phthalimides/isoindolinones derived from ( )-phenylglycinol, a specific Cotton effect (often negative around 230-250 nm, though solvent dependent) is observed. This must be confirmed via Time-Dependent DFT (TD-DFT) calculations or X-ray crystallography.
References
-
Chiral Separation Principles: Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Isoindolinone Synthesis & Analysis: He, M., et al. (2004).[5] Enantioseparation of 3-substituted isoindolin-1-ones by HPLC. Chemical Journal of Chinese Universities. Retrieved from [Link]
-
NMR Shift Reagents: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[6] (General reference for Eu(hfc)3 protocols).
-
Chiral Recognition Mechanisms: Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer. Retrieved from [Link]
-
General Isoindolinone Data: PubChem. (2023). 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione (Analogous Structure Data). Retrieved from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione | C16H13NO3 | CID 2837596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Guide: Fragmentation Patterns of Isoindolinone Derivatives
This guide outlines the mass spectrometry fragmentation patterns of isoindolinone derivatives, designed for researchers in drug discovery.
Executive Summary
Isoindolin-1-ones (phthalimidines) are critical pharmacophores in medicinal chemistry, serving as the core scaffold for various anti-cancer (e.g., MDM2 inhibitors) and anti-inflammatory agents. Their structural characterization relies heavily on understanding their gas-phase dissociation behavior.
This guide provides a comparative analysis of isoindolinone fragmentation under Electrospray Ionization (ESI) and Electron Ionization (EI), details specific fragmentation pathways for N- and C-substituted derivatives, and offers a validated experimental protocol for their identification.
Comparative Analysis: Ionization Techniques
The choice of ionization method dictates the observed spectral "fingerprint." For isoindolinones, ESI is preferred for biological trace analysis, while EI is superior for structural elucidation of volatile intermediates.
| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |
| Energy Regime | Soft Ionization: Low internal energy deposition.[1] Predominantly forms even-electron ions | Hard Ionization: High energy (70 eV). Forms odd-electron radical cations |
| Dominant Species | Protonated molecule | Molecular ion |
| Fragmentation Control | Tunable via Collision Induced Dissociation (CID). | Spontaneous in-source fragmentation. |
| Isoindolinone Specifics | Preserves labile N-substituents; ideal for analyzing metabolic conjugates. | Induces ring opening and substituent loss; best for library matching of core scaffolds. |
Mechanistic Fragmentation Pathways
Understanding the dissociation mechanics is crucial for interpreting MS/MS spectra.[2] The fragmentation of isoindolinones generally follows two distinct pathways depending on the substitution pattern.
Pathway A: N-Substituent Cleavage (Distal Fragmentation)
For N-substituted isoindolinones (e.g., N-benzyl, N-alkyl), the weakest bond is often the
-
Mechanism: Heterolytic cleavage driven by the stability of the leaving group or the isoindolinone cation.
-
Diagnostic Ion: The formation of the isoindolinylium cation (or protonated isoindolinone core) at m/z 134 .
Pathway B: Core Ring Disassembly (Proximal Fragmentation)
When the N-substituent is stable (e.g., N-methyl) or absent, the energy is directed into the bicyclic core.
-
Mechanism:
-
CO Elimination: Loss of carbon monoxide (28 Da) from the lactam ring.
-
HCN/HNC Loss: Subsequent loss of Hydrogen Cyanide (27 Da) or the substituent-isocyanide.
-
-
Diagnostic Ion: Phenyl cation variants (m/z 77, 105).
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for fragmentation based on structural features.
Caption: Decision tree for predicting MS/MS fragmentation of isoindolinone derivatives based on N-substitution lability.
Comparative Data: Diagnostic Ions
The table below compares the characteristic ions observed for common isoindolinone derivatives. Use this to validate your spectral assignments.
| Derivative Type | Structure Example | Precursor Ion | Primary Fragment (Base Peak) | Secondary Fragments | Mechanistic Insight |
| Unsubstituted | Isoindolin-1-one | m/z 134 | m/z 106 | m/z 79, 77 | High stability requires high collision energy (CE). Primary loss is CO. |
| N-Methyl | N-Methylisoindolinone | m/z 148 | m/z 119 | m/z 91, 105 | Competition between losing the methyl amine group and CO loss. |
| N-Benzyl | N-Benzylisoindolinone | m/z 224 | m/z 91 | m/z 134 (Core) | Tropylium ion (m/z 91) dominates due to resonance stability. |
| 3-Hydroxy | 3-Hydroxyisoindolinone | m/z 150 | m/z 132 | m/z 104, 77 | Rapid dehydration (loss of water) to form the isoindol-1-one cation. |
Validated Experimental Protocol
To reproduce these fragmentation patterns, follow this standardized LC-MS/MS workflow. This protocol is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of derivative in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Step 2: LC-MS/MS Parameters
-
Ion Source: Electrospray Ionization (ESI) Positive Mode.
-
Flow Rate: Direct infusion (5-10 µL/min) or LC flow (0.3 mL/min).
-
Source Temperature: 350°C (Ensure complete desolvation).
-
Capillary Voltage: 3.5 kV.
Step 3: Collision Energy (CE) Ramping
Isoindolinones are rigid bicyclic systems and often require higher energy to fragment than flexible linear molecules.
-
Experiment: Perform a "CE Ramp" from 10 eV to 50 eV.
-
Observation:
-
10-20 eV: Precursor survival (Molecular Ion confirmation).
-
25-35 eV: Appearance of N-substituent cleavage (Pathway A).
-
40-50 eV: Core ring breakdown (Pathway B).
-
Workflow Diagram
Caption: Standardized LC-MS/MS workflow for characterizing isoindolinone derivatives.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phthalimide and Derivatives. National Institute of Standards and Technology. [Link]
-
Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. [Link]
-
Luo, F. T., et al. (2001). Synthesis of 3-Substituted Isoindolin-1-ones by Regioselective Cyclization. Semantic Scholar. [Link]
-
Prasain, J. (2009).[4] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
Sources
Technical Guide: Confirming Absolute Configuration of Chiral 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone
Executive Summary
The determination of the absolute configuration (AC) of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone presents a specific stereochemical challenge. The molecule features a flexible
While Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory gold standard, it is often bottlenecked by the physical state of this derivative, which frequently isolates as a viscous oil or amorphous solid due to the rotatable hydroxyethyl tail.
Verdict: This guide recommends Vibrational Circular Dichroism (VCD) as the primary method for this specific scaffold. VCD leverages the distinct carbonyl stretching modes of the isoindolinone core, providing a rapid, non-destructive assignment in solution without the need for derivatization. Mosher’s analysis is presented as a secondary chemical alternative, with specific caveats regarding the conformational mobility of the
The Structural Challenge
The target molecule consists of an achiral isoindolinone core
-
Chiral Center: Benzylic position (C1 of the ethyl chain).
-
Functional Handle: Primary alcohol (C2 of the ethyl chain).
-
Stereochemical Risk: The distance between the chiral center and the hydroxyl probe (2 bonds) introduces conformational flexibility (
-chiral primary alcohol), complicating standard NMR anisotropy methods.
Comparative Methodology
The following table contrasts the three primary elucidation pathways available for this scaffold.
| Feature | Method A: VCD (Recommended) | Method B: SC-XRD (Gold Standard) | Method C: Mosher's Analysis |
| Principle | Differential absorption of circularly polarized IR light (solution).[1][2] | Diffraction of X-rays by crystalline lattice (solid).[1][3] | NMR anisotropy of diastereomeric esters. |
| Sample State | Solution (CDCl₃, DMSO-d₆). | Single Crystal Required. | Solution (requires reaction). |
| Sample Amt. | 5–10 mg (Recoverable).[1] | < 1 mg (Non-destructive).[1] | 5–10 mg (Destructive).[1] |
| Time to Result | 12–24 hours (Exp + DFT).[1] | 1–3 days (if crystal exists). | 2–3 days (Synthesis + NMR). |
| Reliability | High (Direct probe of chiral environment).[1] | Absolute (Definitive).[1][4] | Moderate (Conformer dependent). |
| Cost | High (Instrument/Software).[1] | High (Instrument/Service). | Low (Reagents only).[1] |
Method A: Vibrational Circular Dichroism (VCD)[1][2][5][6][7][8]
VCD is the superior choice for isoindolinones because the lactam carbonyl group (
The Workflow
Figure 1: Parallel workflow for experimental VCD acquisition and computational DFT modeling.
Experimental Protocol
-
Sample Prep: Dissolve 5–10 mg of the isoindolinone in 150
L of CDCl₃. Place in a BaF₂ IR cell with a 100 m path length. -
Acquisition: Collect VCD spectra (typically 1000–1400 cm⁻¹ region) focusing on the amide I band (~1680 cm⁻¹) and aromatic ring modes.
-
Computation:
-
Assignment: Visually overlay the calculated VCD spectrum of the (
)-enantiomer with the experimental data.-
Match: Sample is (
). -
Mirror Image: Sample is (
).
-
Method B: Modified Mosher’s Analysis
If VCD is unavailable, Mosher’s method can be used.[1] Warning: Standard Mosher analysis is designed for secondary alcohols/amines. For this primary alcohol with a
The Reaction Logic
You will synthesize both the (
Experimental Protocol
-
Derivatization:
-
NMR Analysis: Acquire ¹H NMR for both esters.
-
Data Extraction: Focus on the protons flanking the chiral center:
-
Isoindolinone protons: (H-3, H-4).[1]
-
Phenyl ring protons: (Ortho-protons on the chiral phenylethyl group).
-
Methine proton: (The chiral CH).
-
-
Calculation: Calculate
for each proton.[1][5] -
Model Application:
-
Arrange the protons in the specific projection for
-chiral primary alcohols (See Reference 4). -
Protons with positive
reside on the right side of the MTPA plane; negative on the left.
-
Decision Matrix for Researchers
Use this logic flow to determine the correct experimental path for your specific sample batch.
Figure 2: Strategic decision tree for selecting the configuration assignment method.[1]
References
-
VCD for Isoindolinones: Tedesco, E., et al. "Determination of the absolute configuration of a novel tetrasubstituted isoindolinone by vibrational circular dichroism."[1] Journal of Pharmaceutical and Biomedical Analysis, 2017.[1]
-
VCD vs. X-ray Comparison: Wesolowski, S. S., & Pivonka, D. E.[1][6] "A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects." Bioorganic & Medicinal Chemistry Letters, 2013.[1][6]
-
Mosher's Method Reliability: Seco, J. M., Quinoa, E., & Riguera, R.[1][7] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004.[1]
-
Freire, F., et al.
-Chiral Primary Alcohols by NMR."[1][4] Journal of the American Chemical Society, 1998.[7][8] -
Isoindolinone Synthesis & Resolution: "An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones." Chimica, 2013.[1][6]
Sources
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. biotools.us [biotools.us]
- 3. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, we operate on the frontier of science, often synthesizing or handling novel chemical entities. 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone, a member of the isoindolinone class of compounds, represents such a frontier. Isoindolinones are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, from anti-inflammatory to antitumor effects.[1][2] However, with novel compounds, a comprehensive toxicological profile is often unavailable. This guide provides a procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure and establishing a self-validating system of protection.
The foundational principle when handling any compound with unknown hazards is to assume it is hazardous.[3] This precautionary approach ensures that personnel are protected against unforeseen risks. Our safety protocol is therefore based on a synthesis of data from structurally related compounds and established best practices for handling research chemicals. For instance, the parent compound, Isoindoline, is known to cause skin and eye irritation and may be harmful if inhaled or ingested.[4] Another complex isoindolinone derivative is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5] Therefore, we will build our Personal Protective Equipment (PPE) plan around these potential hazards: dermal contact, eye contact, and inhalation.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense.[6] The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls : All work involving this compound, especially the handling of powders or preparation of solutions, must be conducted within a certified laboratory chemical fume hood.[3][7] This is the primary method to prevent inhalation of aerosols or fine powders. The fume hood should be inspected regularly to ensure proper airflow.
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Develop a Standard Operating Procedure (SOP) specific to this chemical, outlining the potential hazards and the required safety protocols. Ensure all users are familiar with the location and operation of safety showers and eyewash stations.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory. The following table summarizes the minimum required PPE for handling this compound. The selection of each component is based on mitigating the anticipated risks of irritation, dermal absorption, and accidental splashes.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles: Protect against splashes and aerosols. Must be ANSI Z87.1 compliant and provide a full seal around the eyes.[8][9] Face Shield: Worn over goggles when there is a significant risk of splashing (e.g., handling bulk quantities, reacting under pressure).[9] |
| Hand | Double-Gloved Nitrile Gloves | Provides robust protection against incidental splashes.[9][10] The outer glove should be removed and replaced immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves like Butyl rubber or Viton® should be considered after consulting manufacturer compatibility charts.[6] |
| Body | Flame-Resistant (FR) Lab Coat | Protects skin and personal clothing from contamination. An FR coat (e.g., Nomex®) is recommended if flammable solvents are in use.[8] The lab coat must be fully buttoned with sleeves rolled down.[11] |
| Footwear | Closed-toe, liquid-resistant shoes | Protects feet from spills. Perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[12] |
| Respiratory | As needed, based on risk assessment | Not typically required if all work is performed in a certified fume hood. If procedures could generate significant dust or aerosols outside of a hood, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary. Respirator use requires a formal program, including fit-testing and medical evaluation.[10] |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step workflow is crucial for minimizing exposure risk. The following diagram illustrates the essential workflow from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Operational Plan: Step-by-Step
-
Preparation: Before any work begins, designate and prepare the work area inside the chemical fume hood. Assemble and inspect all necessary PPE. Don PPE in the correct order: lab coat first, then eye protection, and finally gloves.
-
Handling: When weighing the solid compound, use caution to avoid generating dust. Pour liquids slowly to prevent splashing. Always keep containers sealed when not in use.[11]
-
Decontamination & Disposal: After completing the experiment, decontaminate all surfaces and equipment. All waste, including contaminated gloves, pipette tips, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[11] Do not dispose of chemical waste down the drain. Follow your institution's specific guidelines for chemical waste disposal.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat (turning it inside out), inner gloves, and finally eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Emergency Response Plan
Accidents can happen despite the best precautions. A clear, immediate plan is essential.
Caption: Immediate First Aid for Chemical Exposure.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Go directly to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.[4]
-
Spill: For a small spill inside a fume hood, use a chemical spill kit to absorb the material. For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety (EHS) office.[3]
By integrating these engineering controls, personal protective equipment protocols, and procedural guidelines, you create a robust safety system. This multi-layered approach ensures that you can confidently advance your research on this compound while maintaining the highest standards of laboratory safety.
References
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Division of Research Safety, University of Illinois. Personal Protective Equipment. [Link]
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Environmental Health & Safety, University of Maryland, Baltimore. Choosing The Correct PPE. [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. [Link]
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Miaodian Stationery (Ningbo) Co., Ltd. Material Safety Data Sheet: INK FOR WATER COLOR PEN. [Link]
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Research Laboratory & Safety Services, The University of Arizona. Personal Protective Equipment Selection Guide. [Link]
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Environmental Health & Safety, Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]
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Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]
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BB FABRICATION. SAFETY DATA SHEET. [Link]
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NPP. Safety Data Sheet. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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PozeSCAF. Chemistry Lab Safety Rules. [Link]
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Al-Qawasmeh, R. A., et al. (2013). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. ISRN Pain, 2013, 892096. [Link]
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Steinert, M., et al. (2022). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Microbiology, 13, 1072978. [Link]
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Liu, J., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
